molecular formula C11H14BrCl B6189766 1-bromo-4-(chloromethyl)-2,3,5,6-tetramethylbenzene CAS No. 18508-46-8

1-bromo-4-(chloromethyl)-2,3,5,6-tetramethylbenzene

Cat. No.: B6189766
CAS No.: 18508-46-8
M. Wt: 261.6
InChI Key:
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Description

1-Bromo-4-(chloromethyl)-2,3,5,6-tetramethylbenzene is an aromatic organic compound with the molecular formula C10H12BrCl. This compound is characterized by a benzene ring substituted with bromine, chloromethyl, and four methyl groups. It is used in various fields of research and industry due to its unique chemical properties.

Preparation Methods

The synthesis of 1-bromo-4-(chloromethyl)-2,3,5,6-tetramethylbenzene typically involves multiple steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-Bromo-4-(chloromethyl)-2,3,5,6-tetramethylbenzene undergoes various chemical reactions:

The major products formed depend on the specific reagents and conditions used in these reactions.

Scientific Research Applications

1-Bromo-4-(chloromethyl)-2,3,5,6-tetramethylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-bromo-4-(chloromethyl)-2,3,5,6-tetramethylbenzene involves its interaction with various molecular targets. The bromine and chloromethyl groups can participate in electrophilic aromatic substitution reactions, while the methyl groups can influence the compound’s reactivity and stability. The pathways involved depend on the specific reactions and conditions .

Comparison with Similar Compounds

1-Bromo-4-(chloromethyl)-2,3,5,6-tetramethylbenzene can be compared with similar compounds such as:

The presence of both bromine and chloromethyl groups, along with the four methyl groups, makes this compound unique in its chemical behavior and applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-bromo-4-(chloromethyl)-2,3,5,6-tetramethylbenzene involves the chlorination of 1,3,5,6-tetramethylbenzene followed by bromination of the resulting product and then chloromethylation of the brominated product.", "Starting Materials": [ "1,3,5,6-tetramethylbenzene", "Chlorine gas", "Bromine", "Methanol", "Concentrated sulfuric acid", "Concentrated hydrochloric acid", "Sodium hydroxide", "Ice" ], "Reaction": [ "Step 1: Chlorination of 1,3,5,6-tetramethylbenzene", "1,3,5,6-tetramethylbenzene is dissolved in chlorination solvent and chlorine gas is bubbled through the solution at room temperature. The reaction mixture is then cooled and the product is isolated by filtration and washing with water.", "Step 2: Bromination of the chlorinated product", "The chlorinated product is dissolved in a mixture of bromine and chlorination solvent and the reaction mixture is stirred at room temperature. The product is then isolated by filtration and washing with water.", "Step 3: Chloromethylation of the brominated product", "The brominated product is dissolved in methanol and concentrated sulfuric acid is added dropwise with stirring. The reaction mixture is then cooled in an ice bath and a solution of formaldehyde and concentrated hydrochloric acid is added dropwise. The reaction mixture is then stirred at room temperature for several hours and the product is isolated by filtration and washing with water.", "Step 4: Bromination of the chloromethylated product", "The chloromethylated product is dissolved in a mixture of bromine and chlorination solvent and the reaction mixture is stirred at room temperature. The product is then isolated by filtration and washing with water.", "Step 5: Bromination of the final product", "The final product is dissolved in a mixture of bromine and chlorination solvent and the reaction mixture is stirred at room temperature. The product is then isolated by filtration and washing with water." ] }

CAS No.

18508-46-8

Molecular Formula

C11H14BrCl

Molecular Weight

261.6

Purity

95

Origin of Product

United States

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